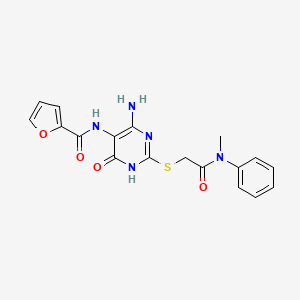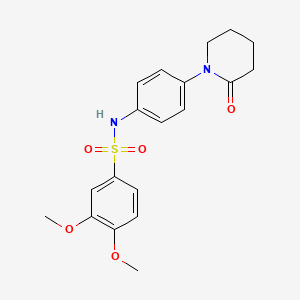
4-cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne. The reaction is often carried out under copper-catalyzed conditions, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions usually involve:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Catalyst: Copper (I) iodide (CuI)
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Green chemistry principles: Using environmentally friendly solvents and catalysts to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: H₂O₂ in acetic acid at room temperature.
Reduction: NaBH₄ in methanol at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated triazoles.
Scientific Research Applications
4-cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound with a simple triazole ring.
4-phenyl-1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole: A similar compound with a phenyl group instead of a cyclopropyl group.
4-methyl-1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole: A similar compound with a methyl group instead of a cyclopropyl group.
Uniqueness
4-cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-cyclopropyl-1-(thian-4-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-2-8(1)10-7-13(12-11-10)9-3-5-14-6-4-9/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIQOBGAIAXWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
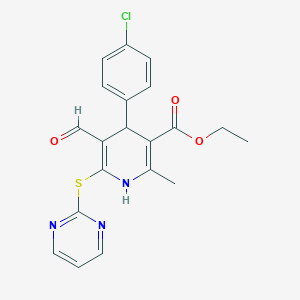
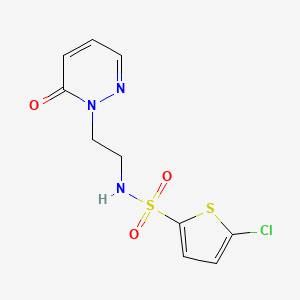
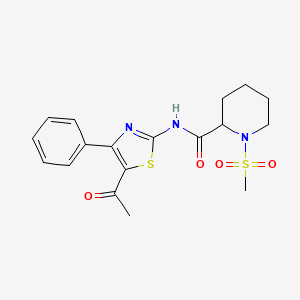
![4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2725883.png)
![N-[2-(3-Methylphenoxy)cyclohexyl]but-2-ynamide](/img/structure/B2725885.png)
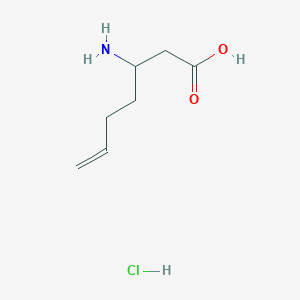

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2725889.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2725891.png)
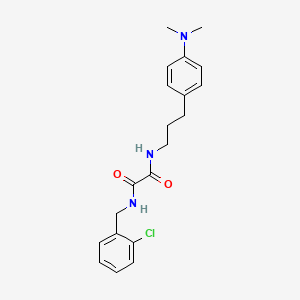
![4-{1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2725894.png)

